Antitumor agent-101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-101 is a selective, covalent inhibitor targeting lysine methyltransferases G9a and GLP. It demonstrates IC50 values of 8.5 nM for G9a and 5.5 nM for GLP . This compound exhibits significant antitumor efficacy, particularly in the PANC-1 xenograft model .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-101 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
Antitumor agent-101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Antitumor agent-101 has a wide range of scientific research applications:
作用機序
Antitumor agent-101 exerts its effects by selectively inhibiting the lysine methyltransferases G9a and GLP. This inhibition disrupts the methylation of histone proteins, leading to changes in gene expression that can suppress tumor growth . The molecular targets and pathways involved include the epigenetic regulation of oncogenes and tumor suppressor genes .
類似化合物との比較
Similar Compounds
PRMT4-IN-3: Another inhibitor targeting protein arginine methyltransferases.
Antiproliferative agent-25: A selective PRMT5 inhibitor.
PRMT5-IN-31: Another PRMT5 inhibitor with similar properties.
Uniqueness
Antitumor agent-101 is unique due to its high selectivity and potency for lysine methyltransferases G9a and GLP. This specificity allows for targeted inhibition, reducing off-target effects and enhancing its therapeutic potential .
特性
分子式 |
C26H38N6O3 |
---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
N-[6-methoxy-4-[(1-methylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C26H38N6O3/c1-5-24(33)31(3)26-28-21-18-23(35-16-8-13-32-11-6-7-12-32)22(34-4)17-20(21)25(29-26)27-19-9-14-30(2)15-10-19/h5,17-19H,1,6-16H2,2-4H3,(H,27,28,29) |
InChIキー |
GHCDVBSKNGUGCK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N(C)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。